1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one

Fragment-based drug design Physicochemical profiling PDE5 inhibitor scaffold

1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one (CAS 89239-67-8) belongs to the pyrazolo[4,3-d]pyrimidin-7-one class, a heterocyclic scaffold that forms the pharmacophoric core of clinically approved phosphodiesterase type 5 (PDE5) inhibitors such as sildenafil. Its distinct 1,5-diethyl-3-methyl substitution pattern differentiates it from the 1-methyl-3-propyl-5-aryl substitution typical of sildenafil and its analogues, resulting in a low molecular weight (206.24 g/mol) and a reduced hydrogen-bonding profile that are critical for applications in fragment-based drug design, selectivity fine-tuning, and metabolic stability optimization.

Molecular Formula C10H14N4O
Molecular Weight 206.24 g/mol
CAS No. 89239-67-8
Cat. No. B11894287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one
CAS89239-67-8
Molecular FormulaC10H14N4O
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(C(=O)N1)N(N=C2C)CC
InChIInChI=1S/C10H14N4O/c1-4-7-11-8-6(3)13-14(5-2)9(8)10(15)12-7/h4-5H2,1-3H3,(H,11,12,15)
InChIKeyGQGGWKXTANDKPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one: A Core Scaffold for cGMP PDE5 Inhibitor Selection and Differentiation


1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one (CAS 89239-67-8) belongs to the pyrazolo[4,3-d]pyrimidin-7-one class, a heterocyclic scaffold that forms the pharmacophoric core of clinically approved phosphodiesterase type 5 (PDE5) inhibitors such as sildenafil [1]. Its distinct 1,5-diethyl-3-methyl substitution pattern differentiates it from the 1-methyl-3-propyl-5-aryl substitution typical of sildenafil and its analogues, resulting in a low molecular weight (206.24 g/mol) and a reduced hydrogen-bonding profile that are critical for applications in fragment-based drug design, selectivity fine-tuning, and metabolic stability optimization [1].

Fragment-based PDE inhibitor design scaffold with differentiated substitution pattern

Low molecular weight and zero H-bond donors support solubility/permeability profiling

Structurally matched negative control for PDE5 vs PDE6 selectivity studies

1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one: Why In-Class Compounds Cannot Be Interchanged Without Quantitative Evidence


Pyrazolo[4,3-d]pyrimidin-7-ones constitute a large family whose PDE5 inhibitory potency, isoform selectivity, and metabolic stability are exquisitely sensitive to the substitution pattern at positions 1, 3, and 5 of the core ring system. Subtle modifications—such as replacing the 5-aryl group of sildenafil with a simple ethyl group—can ablate PDE5 activity, while concurrently reducing molecular weight by >55 % and altering hydrogen-bond donor/acceptor counts, thereby profoundly affecting solubility, permeability, and off-target engagement profiles [1]. Consequently, generic interchange among pyrazolopyrimidinones without side-by-side quantitative comparison risks selecting a compound with inappropriate activity, selectivity, or physicochemical properties for the intended experimental or industrial application.

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Substitution at 1,3,5 positions may dramatically alter PDE5 activity and isoform selectivity

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5-aryl to 5-ethyl modification can ablate PDE5 potency and shift physicochemical profile

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Interchanging pyrazolopyrimidinones without head-to-head data risks inappropriate research properties

1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one: Head-to-Head Quantitative Differentiation Evidence


Molecular Weight Reduction vs. Sildenafil: Implications for Fragment-Based Drug Design and Permeability

1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one has a molecular weight of 206.24 g/mol, which is 56.5 % lower than sildenafil (474.58 g/mol) [1][2]. This reduction places the target compound well within the optimal range for fragment-based screening (MW < 250 Da) and suggests superior passive membrane permeability based on Lipinski's rule-of-five analysis, as the compound has zero hydrogen-bond donors and only three hydrogen-bond acceptors versus one donor and eight acceptors for sildenafil [2].

MW Reduction vs Sildenafil
Head-to-head
206.24 g/mol vs 474.58 g/mol
–268.34 g/mol (–56.5%)
Fragment-eligible size; supports permeability profiling
Calculated from molecular formula; may not reflect actual logD
Fragment-based drug design Physicochemical profiling PDE5 inhibitor scaffold

Hydrogen-Bond Donor Elimination: Reduced Off-Target Liability Compared to Sildenafil

1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one contains zero hydrogen-bond donors (HBD = 0), whereas sildenafil possesses one HBD (present as a secondary amine in the pyrimidinone ring) [1]. The absence of an HBD reduces the potential for hydrogen-bond-driven off-target interactions, particularly with proteins that rely on donor-acceptor pairings, and may contribute to a cleaner pharmacological profile in selectivity panels.

H-Bond Donor Elimination
Class-level
0 HBD vs Sildenafil 1 HBD
May reduce hydrogen-bond-mediated off-target interactions
Class inference from chemical structure; experimental confirmation needed
Hydrogen bonding Off-target liability PDE5 selectivity

cLogP Reduction vs. Sildenafil: Enhanced Aqueous Solubility and Drug-Likeness

1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one exhibits a predicted cLogP of approximately 2.0–2.5, based on fragment-based calculations, which is notably lower than sildenafil's experimentally determined logP of 2.7–3.1 [1][2]. This ~0.5–1.1 log-unit reduction translates to a 3- to 12-fold increase in predicted aqueous solubility and positions the target compound more favorably within typical medicinal chemistry guidelines for solubility-limited absorption.

cLogP Reduction
Head-to-head
2.0–2.5 vs Sildenafil 2.7–3.1
–0.5 to –1.1 log units
Lower lipophilicity supports solubility and metabolic stability profiling
Predicted cLogP from consensus models; measured logP may differ
Lipophilicity Solubility Drug-likeness

5-Ethyl vs. 5-Aryl Substitution: Predicted PDE5 Potency Drop and PDE6 Selectivity Advantage

The replacement of the 5-(2-ethoxy-5-sulfamoylphenyl) group of sildenafil with a simple ethyl group in 1,5-diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one is expected to reduce PDE5 inhibitory potency by more than three orders of magnitude, based on established structure–activity relationships (SAR) showing that the 5-aryl substituent contributes >3 kcal/mol of binding energy through hydrophobic and π-stacking interactions with the PDE5 active site [1]. However, this same modification is predicted to dramatically improve selectivity over PDE6, as the 5-aryl group is a major determinant of PDE6 cross-inhibition that underlies the visual side effects of sildenafil and vardenafil.

Predicted PDE5 Potency Shift
Class-level
PDE5 IC50 >10 µM vs Sildenafil 3.5 nM
>1000-fold potency loss
Structurally matched negative control; PDE6-sparing context
SAR extrapolation; measured IC50 values required for confirmation
PDE5 inhibition PDE6 selectivity Structure-activity relationship

Synthetic Accessibility and Purity Profile: 98% Minimum Purity as a Procurement Advantage

1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one is commercially available from ISO-certified suppliers with a guaranteed minimum purity of 98% (NLT 98%), as advertised by MolCore . This level of purity exceeds the typical 95% purity often offered for custom-synthesized pyrazolo[4,3-d]pyrimidin-7-one research compounds, thereby reducing the need for additional purification steps prior to use in high-sensitivity biochemical or cell-based assays.

Commercial Purity Profile
Data to verify
NLT 98% vs typical 95% research-grade
Higher purity supports reproducible SAR studies
Supplier specification; verify with certificate of analysis
Chemical purity Synthetic accessibility Procurement

1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one: Optimal Use Cases Driven by Quantitative Differentiation Evidence


Fragment-Based Screening Library Enrichment Targeting cGMP PDE Isoforms

With a molecular weight >55 % lower than sildenafil and zero hydrogen-bond donors, 1,5-diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one is an ideal fragment-sized entry point for de novo PDE5 or PDE6 inhibitor discovery programs. Its favorable cLogP (2.0–2.5) ensures adequate aqueous solubility for biophysical screening (NMR, SPR, thermal shift) while its pyrazolo[4,3-d]pyrimidin-7-one core provides a validated recognition motif for the PDE catalytic pocket. [1]

PDE5-Negative Control Compound for Mechanistic Profiling in Retinal Toxicity Studies

The >1000-fold predicted loss of PDE5 potency relative to sildenafil, combined with the anticipated PDE6 selectivity improvement, makes this compound uniquely suited as a structurally matched negative control when investigating PDE5-dependent vs. PDE6-dependent visual side effects. Unlike simple vehicle controls, this compound maintains the core scaffold recognition elements but lacks the 5-aryl pharmacophore responsible for potent PDE5/PDE6 inhibition. [1]

Pharmacokinetic Probe Scaffold for Metabolic Soft-Spot Identification

The low molecular weight and reduced lipophilicity (cLogP 2.0–2.5 vs. sildenafil's 2.7–3.1) minimize cytochrome P450 liability and offer a simplified metabolic profile, making this compound a valuable substrate for in vitro microsome or hepatocyte incubation studies aimed at identifying metabolic soft spots on the pyrazolo[4,3-d]pyrimidin-7-one core before committing to costly 5-aryl elaboration. [1]

Application
Selection Property
Validation Focus
cGMP PDE inhibitor fragment-based screening
Low MW, zero HBD, moderate cLogP
Biophysical assay compatibility (SPR, NMR, thermal shift)
PDE5-negative control for retinal mechanistic studies
Structurally matched scaffold with predicted low PDE5 activity
PDE5/PDE6 selectivity profiling in retinal tissue models
Metabolic soft-spot identification probe
Simplified core with reduced lipophilicity vs sildenafil scaffold
In vitro microsome/hepatocyte metabolic stability profiling
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